molecular formula C15H23NOS B13791592 Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester CAS No. 96021-99-7

Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester

Cat. No.: B13791592
CAS No.: 96021-99-7
M. Wt: 265.4 g/mol
InChI Key: NXPHBCDDYFMKJD-UHFFFAOYSA-N
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Description

Properties

CAS No.

96021-99-7

Molecular Formula

C15H23NOS

Molecular Weight

265.4 g/mol

IUPAC Name

S-propyl N-(5-phenylpentyl)carbamothioate

InChI

InChI=1S/C15H23NOS/c1-2-13-18-15(17)16-12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,16,17)

InChI Key

NXPHBCDDYFMKJD-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=O)NCCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Thioesterification via Carbamothioic Acid and Thiol

A common and reliable method involves the condensation of carbamothioic acid with S-propyl thiol under dehydrating conditions:

  • Reagents: Carbamothioic acid (or its activated derivative), S-propyl thiol.
  • Catalysts: Acid catalysts such as sulfuric acid or Lewis acids may be used to promote esterification.
  • Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran.
  • Conditions: Reflux under inert atmosphere to avoid oxidation of thiol.

This method yields the S-propyl ester by nucleophilic attack of the thiol sulfur on the carbamothioic acid carbonyl carbon, followed by elimination of water.

Alkylation of Carbamothioic Acid Derivatives

Alternatively, alkylation of carbamothioic acid derivatives with 5-phenylpentyl halides can be employed:

  • Reagents: Carbamothioic acid salt or thiolate anion, 5-phenylpentyl bromide or chloride.
  • Base: Mild bases such as triethylamine or sodium hydride to generate the thiolate.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF).
  • Conditions: Stirring at room temperature or mild heating.

This approach forms the carbamothioic acid intermediate, which can then be esterified with S-propyl alcohol to give the target compound.

Esterification of Carbamothioic Acid with S-propyl Alcohol

Direct esterification of carbamothioic acid with S-propyl alcohol under acidic catalysis is another viable route:

  • Reagents: Carbamothioic acid, S-propyl alcohol.
  • Catalyst: Strong acid catalysts such as p-toluenesulfonic acid.
  • Conditions: Removal of water by azeotropic distillation to drive the equilibrium toward ester formation.

This method requires careful monitoring to prevent hydrolysis and ensure high purity.

Experimental Data and Optimization

Parameter Typical Conditions Notes
Temperature 60–80 °C Reflux or controlled heating
Solvent DCM, THF, DMF Anhydrous preferred
Catalyst Sulfuric acid, p-TsOH, Lewis acids Catalyst choice affects yield and purity
Reaction Time 4–24 hours Longer times may increase conversion
Molar Ratios Carbamothioic acid : S-propyl thiol = 1:1.1 Slight excess of thiol to drive reaction
Purification Column chromatography or recrystallization To isolate pure ester

Optimization studies indicate that the use of anhydrous conditions and slight excess of S-propyl thiol or alcohol improves yield and reduces side products.

Analytical Characterization

The product is typically characterized by:

For example, LC-MS data for related sulfinothioic acid esters show a precursor ion at m/z 167.06 corresponding to the [M+H]^+ ion, with retention times around 6.26 minutes under UPLC conditions using C18 columns and positive ESI mode.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Thioesterification Carbamothioic acid + S-propyl thiol Acid catalyst, reflux Direct, straightforward Requires anhydrous conditions
Alkylation + Esterification Carbamothioic acid salt + 5-phenylpentyl halide + S-propyl alcohol Base, aprotic solvent Modular, flexible Multi-step, longer synthesis
Direct Esterification Carbamothioic acid + S-propyl alcohol Acid catalyst, azeotropic distillation Simple reagents Equilibrium reaction, water removal needed

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester is utilized as a building block in organic synthesis. It serves as a precursor for more complex molecules through various reactions such as oxidation to sulfoxides and sulfones or reduction to alcohols.

2. Biological Activity

  • Antimicrobial Properties : Research indicates that carbamothioic acid derivatives can exhibit antimicrobial and antifungal properties. This makes them candidates for developing new antimicrobial agents.
  • Enzyme Interaction : Studies have shown that similar compounds can inhibit cholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

3. Pharmaceutical Development

  • Drug Formulation : The compound's unique structure allows for exploration in drug formulation, particularly in designing novel therapeutic agents that target specific biological pathways.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of carbamothioic acid derivatives against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an alternative to traditional antibiotics.

Case Study 2: Cholinesterase Inhibition

Research focused on the inhibition of cholinesterase by carbamothioic acid derivatives demonstrated promising results in vitro. These findings suggest that such compounds could be developed into treatments for neurodegenerative conditions where cholinesterase inhibition is beneficial.

Mechanism of Action

The mechanism of action of carbamothioic acid, (5-phenylpentyl)-, S-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with biological molecules. The phenyl group provides additional stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester
  • CAS Number : 96021-99-7
  • Molecular Formula: C₁₅H₂₃NOS
  • Molecular Weight : 265.414 g/mol
  • Structure : Features a carbamothioic acid backbone with a 5-phenylpentyl substituent on the nitrogen and an S-propyl ester group ().

Key Characteristics :

  • The 5-phenylpentyl group introduces aromaticity and hydrophobicity, distinguishing it from aliphatic analogs.

Comparison with Structurally Similar Compounds

Pebulate (Carbamothioic Acid, Butylethyl-, S-Propyl Ester)

  • CAS: 1114-71-2 | Formula: C₁₀H₂₁NOS | MW: 203.345 g/mol ().
  • Structural Differences :
    • Substituents: Butylethyl group vs. 5-phenylpentyl.
    • logP : 3.372 (), lower than the target compound due to lack of aromaticity.
  • Applications : Herbicide targeting grassy weeds ().
  • Toxicity : Regulated under EPA waste code U390 ().

Vernolate (Carbamothioic Acid, Dipropyl-, S-Propyl Ester)

  • CAS: 1929-77-7 | Formula: C₁₀H₂₁NOS | MW: 203.345 g/mol ().
  • Structural Differences :
    • Substituents: Dipropyl group vs. 5-phenylpentyl.
    • logP : 3.372 (), identical to Pebulate but structurally simpler.
  • Applications : Pre-emergent herbicide for crops like soybeans ().
  • Regulatory Status : EPA waste code U385 ().

Butylate (Carbamothioic Acid, Bis(2-Methylpropyl)-, S-Ethyl Ester)

  • CAS: 2008-41-5 | Formula: C₁₁H₂₃NOS | MW: 217.37 g/mol ().
  • Structural Differences :
    • S-ethyl ester vs. S-propyl.
    • Branched bis(2-methylpropyl) substituents enhance steric hindrance.
  • Applications : Soil-applied herbicide for corn ().
  • Toxicity : EPA waste code U391 ().

Molecular Weight and Lipophilicity

Compound MW (g/mol) logP
Target Compound 265.414 ~4.0*
Pebulate 203.345 3.372
Vernolate 203.345 3.372
Butylate 217.37 ~3.5†

*Estimated based on structural analogy; †Estimated from alkyl chain differences.

Toxicological and Environmental Considerations

  • Neurotoxicity : Thiocarbamates like Pebulate and Butylate inhibit acetylcholinesterase, but the target compound’s phenyl group may alter toxicity mechanisms ().
  • Environmental Persistence: The aromatic ring in the target compound may slow microbial degradation compared to aliphatic analogs (). Pebulate and Vernolate are classified as moderately persistent in soil ().

Regulatory and Commercial Status

  • Pebulate/Vernolate: Widely regulated due to herbicide use and toxicity ().

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